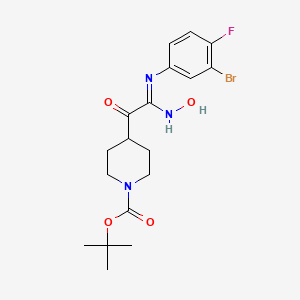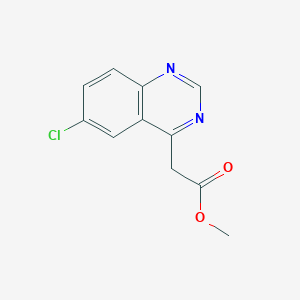
Methyl 6-chloroquinazoline-4-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-Chloroquinazoline-4-acetate” is a chemical compound with the molecular formula C11H9ClN2O2 . It has a molecular weight of 236.66 . The IUPAC name for this compound is methyl 2-(6-chloroquinazolin-4-yl)acetate . It is a white to brown solid .
Molecular Structure Analysis
“this compound” belongs to the class of quinazolinones, which are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . The structure of quinazolinones can be modified by various substitutions around the ring system, significantly changing their biological activity .Physical And Chemical Properties Analysis
“this compound” is a white to brown solid . It has a molecular weight of 236.66 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学的研究の応用
Methyl 6-chloroquinazoline-4-acetate has been used in a variety of scientific research applications, including the synthesis of new compounds, the study of biological processes, and the development of novel drugs. It has been used in the synthesis of a variety of compounds, including those with anti-inflammatory, anti-cancer, and antifungal properties. This compound has also been used in the study of proteins, enzymes, and other biological molecules, as well as in the development of novel drugs.
作用機序
The mechanism of action of Methyl 6-chloroquinazoline-4-acetate is not fully understood. It is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the biosynthesis of prostaglandins. Inhibition of COX leads to the reduction of prostaglandin production, which in turn leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which can lead to a reduction in inflammation and pain. Additionally, this compound has been found to have antioxidant and anticancer properties, as well as to increase the production of nitric oxide, which can lead to improved blood flow and circulation.
実験室実験の利点と制限
The advantages of using Methyl 6-chloroquinazoline-4-acetate in laboratory experiments include its low cost, its versatility, and its wide range of applications. Additionally, it is relatively easy to synthesize and use in experiments. The main limitation of this compound is its potential toxicity, as it has been found to be toxic to certain cell lines in vitro.
将来の方向性
The future directions of Methyl 6-chloroquinazoline-4-acetate research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its synthesis and potential toxicity is needed. Other potential future directions for this compound research include the development of new compounds for use in drug discovery, the study of its interactions with other drugs, and the exploration of its potential use in the treatment of various diseases and disorders.
合成法
Methyl 6-chloroquinazoline-4-acetate is synthesized via the reaction of 6-chloroquinazoline-4-carboxylic acid and methyl acetate in the presence of a base such as potassium carbonate. The reaction occurs in aqueous solution, with the acid and methyl acetate being added slowly over a period of time. The reaction is typically carried out at room temperature, and the product is isolated by filtration or crystallization.
特性
IUPAC Name |
methyl 2-(6-chloroquinazolin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-4-7(12)2-3-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQXOGWDGHPXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



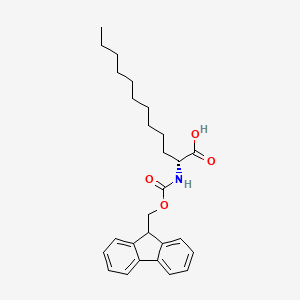
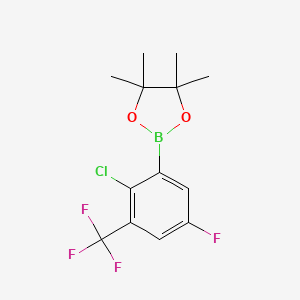
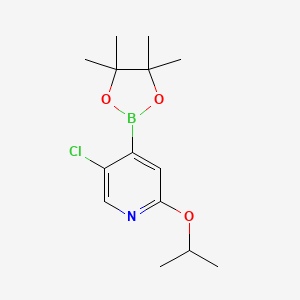
![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
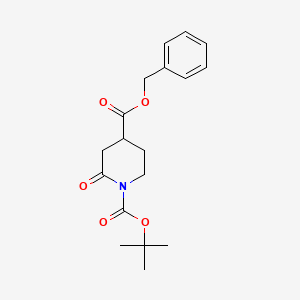
![4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid](/img/structure/B6299538.png)
